![molecular formula C12H14N2O2S2 B11799732 5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine](/img/structure/B11799732.png)
5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine
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Overview
Description
5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfonyl group and a m-tolyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the m-Tolyl Group: The m-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using m-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine is primarily recognized for its role as a building block in the synthesis of potential therapeutic agents. The compound's unique structural features allow for modifications that can enhance its biological activity.
Table 1: Potential Therapeutic Applications
Application Area | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains, including resistant ones. |
Anticancer | Shows cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent. |
Antiinflammatory | May modulate inflammatory pathways, providing a basis for treating inflammatory diseases. |
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. This compound has been tested against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against several cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | <10 | Induction of apoptosis and cell cycle arrest |
MCF7 (Breast) | <15 | Apoptosis induction |
HT1080 | <12 | Cell cycle arrest |
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.
Other Biological Activities
Beyond antimicrobial and anticancer activities, this compound may exhibit other pharmacological effects, including:
- Antiviral Activity: Potential efficacy against viral infections.
- Antidiabetic Effects: Modulation of glucose metabolism.
- Anticonvulsant Properties: Possible application in seizure management.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the thiazole ring can interact with specific binding sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-(Ethylsulfonyl)-4-(p-tolyl)thiazol-2-amine: Similar structure but with a p-tolyl group instead of an m-tolyl group.
5-(Ethylsulfonyl)-4-(phenyl)thiazol-2-amine: Similar structure but with a phenyl group instead of an m-tolyl group.
Uniqueness
5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine is unique due to the specific combination of the ethylsulfonyl and m-tolyl groups, which can impart distinct chemical and physical properties. This uniqueness can be leveraged in the design of compounds with tailored properties for specific applications.
Biological Activity
5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine is a compound belonging to the thiazole class, which has garnered attention due to its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly as potential pharmacological agents against various diseases, including cancer and infectious diseases. This article explores the biological activity of this specific thiazole derivative, focusing on its antitumor, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features an ethylsulfonyl group and a m-tolyl group attached to a thiazole ring, contributing to its unique biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. In particular, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance:
- Compound 8a , a related thiazole derivative, exhibited moderate activity against colon, melanoma, renal, and breast cancer cell lines with IC50 values ranging from 0.78 µM to 1.61 µM depending on the cell line tested .
- The mechanism of action often involves induction of apoptosis through pathways such as caspase activation and modulation of Bcl-2 family proteins .
Table 1: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
8a | K562 | 0.78 | Apoptosis induction via caspase activation |
8b | A2780 | 1.61 | Cell cycle arrest and apoptosis |
TH-39 | Various | <1.00 | Inhibition of protein interactions |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. For example:
- Compound 1a demonstrated trypanocidal activity with an IC50 value of 0.42 µM against Trypanosoma brucei, indicating its potential use in treating trypanosomiasis .
- The presence of lipophilic groups in these compounds enhances their ability to penetrate microbial membranes, thus improving their efficacy.
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | IC50 (µM) | Observations |
---|---|---|---|
1a | Trypanosoma brucei | 0.42 | High selectivity for protozoan cells |
2a | Trypanosoma brucei | 0.80 | Effective against multiple strains |
Enzyme Inhibition
In addition to their antitumor and antimicrobial properties, thiazole derivatives have shown promise as enzyme inhibitors. Compounds like those derived from the thiazole scaffold have been identified as inhibitors of key enzymes involved in disease processes:
- Some derivatives exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Other studies indicate that thiazoles can inhibit enzymes such as kynurenine-3-hydroxylase, which is involved in tryptophan metabolism and may play a role in neurodegenerative diseases .
Table 3: Enzyme Inhibition by Thiazole Derivatives
Compound | Target Enzyme | Inhibition Type |
---|---|---|
Various | Cyclin-dependent kinase | Competitive inhibition |
Selected Derivative | Kynurenine-3-hydroxylase | Non-competitive inhibition |
Case Studies
Several case studies have reported on the biological activities of thiazole derivatives:
- Antitumor Efficacy : A study demonstrated that a series of thiazole derivatives exhibited varying degrees of cytotoxicity against human glioblastoma and melanoma cell lines, with some compounds showing efficacy comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Effects : Research into trypanocidal activity revealed that modifications in the side chains significantly influenced potency, with certain derivatives achieving IC50 values below 1 µM against T. brucei, suggesting a viable path for drug development against sleeping sickness .
Properties
Molecular Formula |
C12H14N2O2S2 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-18(15,16)11-10(14-12(13)17-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
XNRPAJPQMRWALS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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